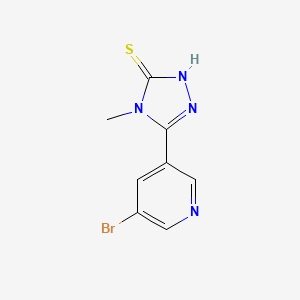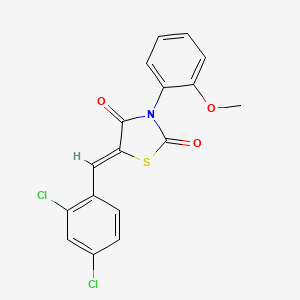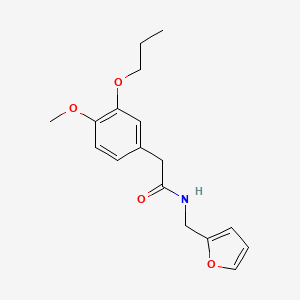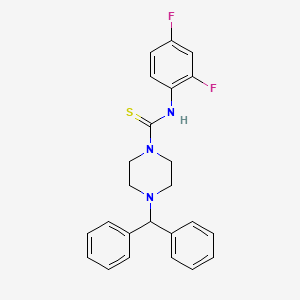
5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
概要
説明
5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring
作用機序
Target of Action
Similar compounds have been studied for their inhibitory potential against α-glucosidase, an enzyme crucial in treating type ii diabetes mellitus .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on its structural similarity to other pyrimidine-based thiourea compounds, it might interact with its targets through a similar mechanism .
Result of Action
Similar compounds have shown inhibitory effects against α-glucosidase, suggesting potential therapeutic applications in the treatment of type ii diabetes mellitus .
生化学分析
Biochemical Properties
5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and reducing enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound’s interaction with α-glucosidase results in enzyme inhibition, which is crucial for its role in modulating carbohydrate metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes in carbohydrate metabolism, such as α-glucosidase . Additionally, it may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells can influence its effectiveness in modulating cellular processes and biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions, followed by cyclization to form the triazole ring. The reaction is usually carried out in ethanol at room temperature, and the product is purified by recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiolates or other reduced forms.
科学的研究の応用
5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: Used in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: Investigated for its potential effects on cellular processes and pathways, including its role in modulating neurotransmitter systems.
Material Science: Utilized in the synthesis of complex molecular structures for catalysis and optoelectronic devices.
Environmental Studies: Studied for its potential as a corrosion inhibitor and its environmental impact.
類似化合物との比較
Similar Compounds
5-(5-bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol: shares structural similarities with other bromopyridine and triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined bromopyridine and triazole structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
特性
IUPAC Name |
3-(5-bromopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGXDHIAYXDXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780690.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4780691.png)
![2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4780696.png)



![methyl 2-[({2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4780716.png)
![(4E)-4-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4780731.png)
![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4780737.png)

![N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4780760.png)
![4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4780768.png)
![1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE](/img/structure/B4780780.png)

